![molecular formula C32H40N4O6 B2668005 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899916-40-6](/img/no-structure.png)
4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinazolinone core, followed by various functional group transformations. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecule contains a cyclohexene ring, which is a six-membered ring with one double bond. The conformation of cyclohexene can affect the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amine and carbonyl groups could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amine and carbonyl could increase its solubility in polar solvents .Scientific Research Applications
Metabolic Pathways and Safety Evaluation
- The study by Dehdashti et al. (2013) on 18F-ISO-1, a cellular proliferative marker, evaluated its safety, dosimetry, and feasibility for imaging tumor proliferation via PET in patients with malignant neoplasms. This research highlights the importance of understanding the biodistribution and human dosimetry of novel compounds for safe clinical application. No adverse effects were encountered, indicating the compound's potential for evaluating the proliferative status of solid tumors with minimal absorbed doses to normal organs, allowing for its safe administration in clinical trials (Dehdashti et al., 2013).
Clinical Applications and Efficacy
- Research on WR 238605, an 8-aminoquinoline drug for malaria treatment, shows the process of evaluating a compound's safety, tolerance, and pharmacokinetics. Linear kinetics were demonstrated, and the drug was well tolerated, indicating its potential as a prophylactic, radical curative, and terminal eradication drug for malaria (Brueckner et al., 1998).
Metabolism and Disposition
- Dingemanse et al. (2013) investigated the disposition, metabolism, and elimination of Almorexant, a dual orexin receptor antagonist, in humans. The study detailed how after oral administration, the compound was extensively metabolized with excretion of metabolites in feces as the predominant route of elimination. This type of research is crucial for understanding how complex compounds are processed by the human body, ensuring their safe and effective use (Dingemanse et al., 2013).
Future Directions
properties
CAS RN |
899916-40-6 |
|---|---|
Molecular Formula |
C32H40N4O6 |
Molecular Weight |
576.694 |
IUPAC Name |
4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C32H40N4O6/c1-41-27-15-14-24(21-28(27)42-2)17-19-33-29(37)13-8-20-35-31(39)25-11-6-7-12-26(25)36(32(35)40)22-30(38)34-18-16-23-9-4-3-5-10-23/h6-7,9,11-12,14-15,21H,3-5,8,10,13,16-20,22H2,1-2H3,(H,33,37)(H,34,38) |
InChI Key |
XUAGULHAKURRJK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



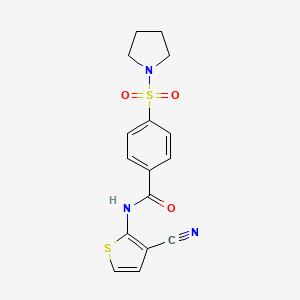

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B2667926.png)

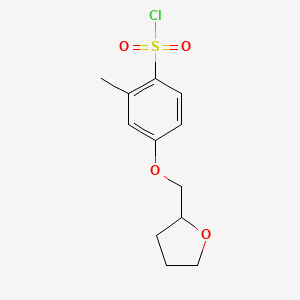
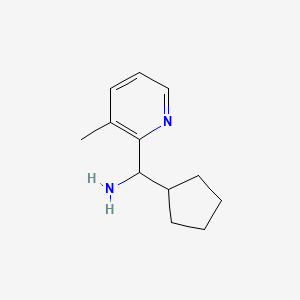

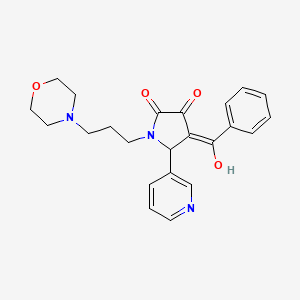
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2667938.png)

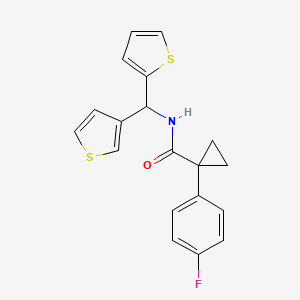
![2-[[3-Ethoxycarbonyl-6-(trifluoromethoxy)quinolin-4-yl]amino]benzoic acid](/img/structure/B2667942.png)
![5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid](/img/structure/B2667944.png)